3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is substituted with an amino group and a hydroxyl group. The presence of the 1,1-dioxide moiety adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with a thiophene derivative under reducing conditions to form the corresponding amino compound. This intermediate is then subjected to cyclization and oxidation reactions to introduce the hydroxyl and 1,1-dioxide functionalities. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Amino Substituted Compounds: Compounds with amino groups, such as aniline derivatives.
Hydroxyl Substituted Compounds: Compounds with hydroxyl groups, such as phenol derivatives.
Uniqueness
3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is unique due to the combination of its functional groups and the presence of the 1,1-dioxide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(4-aminoanilino)-1,1-dioxothiolan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.ClH/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13;/h1-4,9-10,12-13H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVDAJLPOANSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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